Product packaging for 1-Boc-3-(Aminomethyl)azetidine(Cat. No.:CAS No. 325775-44-8)

1-Boc-3-(Aminomethyl)azetidine

Cat. No.: B1278654
CAS No.: 325775-44-8
M. Wt: 186.25 g/mol
InChI Key: XSJPKMUFBHSIRA-UHFFFAOYSA-N
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Description

1-Boc-3-(Aminomethyl)azetidine is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O2 B1278654 1-Boc-3-(Aminomethyl)azetidine CAS No. 325775-44-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-(aminomethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-7(4-10)6-11/h7H,4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJPKMUFBHSIRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443372
Record name 1-Boc-3-(Aminomethyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325775-44-8
Record name 1-Boc-3-(Aminomethyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(aminomethyl)azetidine-1-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

The Significance of Small Ring Heterocycles in Chemical Science

Heterocyclic compounds, cyclic molecules containing atoms of at least two different elements, are fundamental to organic chemistry. thermofisher.com Approximately half of all known organic compounds, including a vast number of natural products and FDA-approved drugs, feature a heterocyclic core. thermofisher.com Among these, small-ring heterocycles, particularly three- and four-membered rings, are of significant interest. thermofisher.comresearchgate.net Their inherent ring strain makes them reactive intermediates, readily undergoing ring-opening reactions, which is a valuable characteristic in organic synthesis. thermofisher.comresearchgate.net

Azetidines, four-membered nitrogen-containing saturated heterocycles, represent a crucial class of these small rings. enamine.netrsc.org While they possess considerable ring strain that drives their reactivity, they are notably more stable than their three-membered counterparts, aziridines. rsc.org This balance of reactivity and stability makes them both easy to handle and capable of unique chemical transformations. rsc.org

Synthetic Methodologies for Azetidine Core Construction

Chemical Structure and Formula

The chemical structure of 1-Boc-3-(Aminomethyl)azetidine consists of a central azetidine (B1206935) ring. A Boc group is attached to the nitrogen atom of the ring, and an aminomethyl group (-CH2NH2) is attached to the carbon at the 3-position.

Chemical Identifiers for this compound

Identifier Value
IUPAC Name tert-butyl 3-(aminomethyl)azetidine-1-carboxylate
CAS Number 325775-44-8
Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
SMILES String CC(C)(C)OC(=O)N1CC(CN)C1

| InChI Key | XSJPKMUFBHSIRA-UHFFFAOYSA-N |

Physicochemical Properties

This compound is typically a liquid at room temperature. Its physical and chemical properties make it a useful reagent in various synthetic applications.

Physicochemical Properties of this compound

Property Value
Physical Form Liquid
Density 1.0234 g/mL at 25 °C
Boiling Point 260.583 °C at 760 mmHg
Refractive Index n/D 1.4691

| Topological Polar Surface Area | 55.6 Ų |

Spectroscopic Data

Expected Spectroscopic Data for this compound

Spectroscopy Type Expected Peaks
¹H NMR Peaks around δ 1.4 ppm (Boc tert-butyl group) and δ 3.4–4.2 ppm (azetidine ring protons).
¹³C NMR Distinct peaks for the carbonyl carbon of the Boc group and the carbons of the azetidine ring.

| IR | Stretching vibrations at 1680–1720 cm⁻¹ (carbamate C=O) and around 3300–3500 cm⁻¹ (N-H of the primary amine). |

Role in Fragment Based Drug Design

Fragment-based drug design (FBDD) is a strategy for identifying lead compounds by screening small, low-complexity molecules (fragments) for weak binding to a biological target. The azetidine (B1206935) ring present in 1-Boc-3-(Aminomethyl)azetidine is an ideal fragment for FBDD. Its rigid, three-dimensional nature allows it to present attached functional groups in well-defined spatial orientations, which can be exploited to probe the binding pockets of proteins. vulcanchem.comresearchgate.net

The use of conformationally locked fragments like the azetidine core can increase the potency and selectivity of the resulting drug candidates. vulcanchem.com Spirocyclic scaffolds derived from the azetidinone precursor are also used in FBDD strategies, where the fusion of fragments into a spirocycle helps to increase the three-dimensionality of screening libraries and generate compounds with favorable drug-like properties. researchgate.net

23 6.2.4. Use in Scaffold Hopping Strategies

Impact on Physicochemical and ADME Properties

The incorporation of the azetidine (B1206935) moiety from 1-Boc-3-(aminomethyl)azetidine can significantly influence the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate. The introduction of the polar azetidine ring can improve aqueous solubility, a crucial factor for oral bioavailability. researchgate.net Furthermore, the rigid structure can reduce the number of rotatable bonds, which can lead to better membrane permeability and a more favorable conformational profile for receptor binding. The azetidine ring is generally more metabolically stable than larger, more flexible rings like piperidine (B6355638), potentially leading to a longer half-life in the body. researchgate.netvulcanchem.com

Conclusion

Utilization in Asymmetric Catalysis as Chiral Ligands

The development of chiral ligands is fundamental to asymmetric catalysis, a field dedicated to the enantioselective synthesis of chiral molecules. mdpi.com this compound, and its corresponding deprotected form, 3-(aminomethyl)azetidine, are highly valuable precursors for the synthesis of novel chiral ligands. The structural motif features two key nitrogen atoms—the secondary amine within the azetidine ring and the primary amine of the aminomethyl group—which can be functionalized to create potent bidentate or tridentate ligands.

Once the Boc protecting group is removed, the resulting 3-(aminomethyl)azetidine provides a chiral scaffold. The two nitrogen atoms can coordinate to a metal center, forming a stable five-membered chelate ring. Further modification, for instance, by reacting the amine groups with phosphine-containing reagents (e.g., chlorodiphenylphosphine), can yield chiral diphosphine ligands. These types of ligands are renowned for their effectiveness in a wide array of transition-metal-catalyzed reactions, particularly asymmetric hydrogenations. nih.gov

The rigidity of the azetidine ring, combined with the chirality of the C3-substituted carbon, allows for the creation of a well-defined and asymmetric environment around the metal catalyst. This precise spatial arrangement is crucial for differentiating between the two prochiral faces of a substrate, leading to high enantioselectivity in the final product.

While specific research detailing ligands derived directly from this compound is emerging, the potential applications are broad. Based on the performance of analogous chiral diamine and diphosphine ligands, ligands derived from this azetidine core are expected to be highly effective in key asymmetric transformations. The table below illustrates the potential catalytic applications and typical performance of such ligands in well-established reactions.

Table 2: Potential Applications of Chiral Ligands Derived from 3-(Aminomethyl)azetidine

Asymmetric Reaction Substrate Type Typical Metal Catalyst Potential Ligand Type Expected Outcome
Hydrogenation Prochiral Ketones Iridium, Rhodium, Ruthenium Diphosphine or Diamine High yield and enantioselectivity (>95% ee) for chiral alcohols. nih.gov
Hydrogenation N-Protected Imines Iridium Phosphinooxazoline (P,N-ligand) Excellent enantioselectivity (>99% ee) for chiral amines. mdpi.com
Hydrogenation Enamides / Ene-carbamates Iridium, Rhodium Diphosphine High enantioselectivity (91-99% ee) for chiral amine derivatives.
Michael Addition α,β-Unsaturated Compounds Copper, Nickel Diamine High yield and enantioselectivity for functionalized carbonyl compounds.
Friedel-Crafts Alkylation Indoles, Pyrroles Copper, Iron Diamine or P,N-Ligand High enantioselectivity for the synthesis of chiral heterocyclic compounds.

The versatility of the 3-(aminomethyl)azetidine scaffold allows for the synthesis of a diverse library of chiral ligands, enabling fine-tuning of steric and electronic properties to optimize catalytic activity and enantioselectivity for specific reactions.

Development of Novel and More Efficient Synthetic Pathways

While this compound is commercially available, the development of more efficient, scalable, and versatile synthetic routes remains a key area of research. Traditional methods for constructing the azetidine ring often face challenges due to the inherent ring strain, sometimes leading to low yields or requiring harsh reaction conditions. rsc.org Emerging research focuses on overcoming these limitations.

One promising strategy involves the intramolecular cyclization of carefully designed acyclic precursors. For instance, methods like the base-induced ring closure of γ-amino halides or alcohols offer a direct route to the azetidine core. vulcanchem.com A significant advancement is the use of the Horner-Wadsworth-Emmons reaction starting from 1-Boc-3-azetidinone. This reaction generates a key intermediate, methyl (N-Boc-azetidin-3-ylidene)acetate, an α,β-unsaturated ester. mdpi.comresearchgate.netresearchgate.net This intermediate is primed for subsequent aza-Michael additions, providing a convergent and highly adaptable pathway to a variety of 3-substituted azetidines. vulcanchem.commdpi.comresearchgate.net

Another innovative approach is the strain-release strategy employing highly strained bicyclic precursors like 1-azabicyclo[1.1.0]butane. Ring-opening of this precursor with electrophiles can generate 3-substituted azetidines, which can then be converted to the desired aminomethyl derivative. This method offers rapid access to functionalized azetidines that might be difficult to obtain through classical cyclization routes.

Synthetic StrategyKey Precursor(s)Key ReactionsAdvantages
Aza-Michael Addition 1-Boc-3-azetidinone, Phosphonate estersHorner-Wadsworth-Emmons, Aza-Michael AdditionHigh efficiency, versatility for introducing diverse substituents. vulcanchem.commdpi.comresearchgate.net
Strain-Release 1-Azabicyclo[1.1.0]butaneElectrophilic ring-opening, Nucleophilic substitutionRapid access to diverse 3-substituted azetidines.
Intramolecular Cyclization γ-amino alcohols, γ-halo aminesBase-promoted ring closureDirect, classical approach to the azetidine core. rsc.orgvulcanchem.com

These evolving synthetic methodologies are crucial for making this compound and its analogues more accessible, thereby accelerating their application in drug discovery and materials science.

Exploration of New Derivatization Reactions and Functionalizations

The synthetic utility of this compound stems from its two key functional groups: the primary aminomethyl group and the Boc-protected ring nitrogen. The primary amine is a nucleophilic handle for a wide array of chemical transformations, while the Boc group can be selectively removed under acidic conditions to reveal the secondary amine of the azetidine ring for further functionalization. cymitquimica.com This orthogonal reactivity is a major focus of ongoing research.

Recent studies have demonstrated the derivatization of the primary amine through reactions with various electrophiles. evitachem.com For example, it can be readily acylated, alkylated, or used in reductive amination to append a wide range of molecular fragments. A notable application is its reaction with isothiocyanates to form thiourea (B124793) derivatives, which have been explored for their biological activities.

Furthermore, the primary amine is utilized in more complex, multi-step syntheses. In one example, it serves as a nucleophile in the construction of complex pyrido[3,4-d]pyrimidine (B3350098) derivatives, which are investigated as potential KRAS-G12D inhibitors. mdpi.com Another powerful derivatization route is the aza-Michael addition, where the azetidine nitrogen (after deprotection) or other N-heterocycles are added to activated alkenes, showcasing the versatility of the azetidine scaffold in creating novel amino acid derivatives. mdpi.comresearchgate.net The ability to functionalize the molecule at either nitrogen atom allows for the creation of extensive and diverse chemical libraries for screening purposes. researchgate.net

Functionalization SiteReaction TypeReagents/ConditionsResulting Structure
Primary Amine (-CH₂NH₂) ** Acylation / AlkylationAcyl chlorides, Alkyl halidesAmides, Secondary/Tertiary amines
Primary Amine (-CH₂NH₂) Thiourea FormationIsothiocyanatesN-substituted thioureas
Primary Amine (-CH₂NH₂) **Nucleophilic SubstitutionDichloro-pyrimidinesSubstituted pyrimidine (B1678525) derivatives mdpi.com
Azetidine Nitrogen (after deprotection) Aza-Michael Additionα,β-unsaturated estersN-functionalized azetidine derivatives mdpi.comresearchgate.net
Azetidine Nitrogen (after deprotection) Coupling ReactionsN-Boc-3-iodoazetidineN-aryl/heteroaryl azetidines researchgate.net

The exploration of these derivatization reactions is continuously expanding the chemical space accessible from this compound, providing new molecular architectures for scientific investigation.

Advanced Computational Studies for Predictive Design

In modern drug discovery, computational chemistry plays a pivotal role in the rational design and optimization of lead compounds. Azetidine-containing molecules, including derivatives of this compound, are increasingly being studied using advanced computational methods to predict their biological activity, pharmacokinetic properties, and potential toxicities.

Molecular docking is a widely used technique to predict the binding orientation and affinity of a ligand to its biological target. semanticscholar.org Numerous studies have reported the use of docking to evaluate azetidine derivatives as potential inhibitors of various enzymes and receptors. For example, derivatives have been docked into the active sites of targets relevant to cancer and viral diseases, such as the main protease of SARS-CoV-2. mdpi.comsemanticscholar.org These studies help prioritize which derivatives to synthesize, saving time and resources.

Beyond docking, more advanced computational methods are being applied. Quantum mechanical calculations, such as Density Functional Theory (DFT), are used to understand the electronic properties of these molecules and predict their reactivity. This can guide the design of derivatives with enhanced chemical properties. Quantitative Structure-Activity Relationship (QSAR) studies are also employed to build models that correlate structural features with biological activity, further refining the design process. The combination of these in silico techniques allows for a more hypothesis-driven approach to drug design, leveraging the unique conformational and stereochemical properties of the azetidine scaffold for optimal target engagement. researchgate.net

Computational MethodApplicationPurposeKey Findings
Molecular Docking Binding mode predictionTo identify potential interactions with therapeutic targets (e.g., proteases, kinases).Identification of key binding residues and prediction of inhibitory potential. mdpi.comsemanticscholar.org
DFT Calculations Electronic property analysisTo predict reactive sites and guide the design of derivatives with desired reactivity.Elucidation of electrophilic/nucleophilic sites for targeted functionalization.
Drugability Rules (e.g., Lipinski's) Lead-like compound filteringTo select virtual compounds with favorable physicochemical properties for drug development.Narrowing large virtual libraries to a manageable number of high-potential candidates. semanticscholar.org

Expansion of Applications in Diverse Scientific Fields

The primary application of this compound has traditionally been as a building block in medicinal chemistry, and this area continues to expand rapidly. The azetidine ring is recognized as a valuable "saturated bioisostere" for more common rings like piperidine (B6355638) or pyrrolidine, often imparting improved physicochemical properties such as increased metabolic stability and better three-dimensionality, which can enhance target binding. vulcanchem.comresearchgate.net

Derivatives of this compound are being investigated for a wide spectrum of therapeutic areas. These include roles as anticancer agents, antivirals (including for respiratory syncytial virus and SARS-CoV-2), kinase inhibitors, and modulators of G-protein coupled receptors (GPCRs) for treating metabolic and inflammatory diseases. vulcanchem.comsemanticscholar.orggoogle.com

Beyond pharmaceuticals, the unique properties of azetidine derivatives are finding use in other scientific fields. In materials science , these compounds are being explored as components for advanced polymers and functional materials, where the rigid azetidine core can introduce specific structural properties. lookchem.com The presence of multiple nitrogen atoms also makes them interesting candidates for the development of novel ligands in catalysis . ambeed.com Furthermore, chiral versions of azetidine building blocks are highly sought after for use in asymmetric synthesis and for creating conformationally constrained peptide mimics. researchgate.netresearchgate.net The expansion into these new areas underscores the growing recognition of this compound as a scaffold with broad scientific potential.

Q & A

Basic: What are the common synthetic routes for 1-Boc-3-(Aminomethyl)azetidine, and how are intermediates characterized?

Answer:
The synthesis typically involves protecting group strategies and functionalization of the azetidine ring. A standard approach includes:

  • Step 1: Boc protection of the azetidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ in THF/water) to yield 1-Boc-azetidine derivatives .
  • Step 2: Introduction of the aminomethyl group via reductive amination or nucleophilic substitution. For example, 1-Boc-3-azetidinone can react with methylamine followed by borane reduction to yield the aminomethyl derivative .
  • Characterization: Intermediates are validated using 1H^1H/13C^{13}C NMR (to confirm Boc group integrity and regioselectivity) and LC-MS (to monitor reaction progress). Purity is assessed via HPLC with UV detection at 254 nm .

Basic: What are the critical storage conditions for this compound, and how does instability impact experimental reproducibility?

Answer:

  • Storage: The compound should be stored at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent moisture absorption and Boc group cleavage. Exposure to acids, bases, or elevated temperatures accelerates degradation .
  • Impact of Instability: Degradation products (e.g., free amine or azetidine ring-opened species) can introduce side reactions in downstream syntheses, such as unwanted acylations or cross-coupling inefficiencies. Regular NMR analysis of stored batches is recommended to ensure integrity .

Advanced: How can enantioselective synthesis of this compound derivatives be achieved, and what mechanistic insights govern selectivity?

Answer:
Enantioselective methods often employ chiral catalysts or auxiliaries:

  • Catalytic Asymmetric Hydrogenation: Chiral phosphoric acids (e.g., TRIP) can induce asymmetry during hydrogenation of prochiral enamines or imines. The mechanism involves hydrogen-bond activation of the substrate, with steric effects from bulky substituents (e.g., adamantyl groups) dictating enantiomeric excess (ee) .
  • Dynamic Kinetic Resolution: Using chiral Lewis acids (e.g., BINOL-derived catalysts), racemic mixtures undergo reversible ring-opening and selective re-closure to favor one enantiomer. Computational studies (DFT) highlight transition-state stabilization via π-π interactions as critical .

Advanced: How do researchers reconcile conflicting reactivity data in this compound-mediated cross-coupling reactions?

Answer:
Discrepancies in reactivity often stem from:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the aminomethyl group, while ethereal solvents (e.g., THF) favor Boc group stability. For Suzuki-Miyaura couplings, DMF/H₂O mixtures optimize Pd-catalyzed arylations .
  • Steric Hindrance: Substituents on the azetidine ring (e.g., 3- vs. 2-position) alter accessibility to the reactive center. X-ray crystallography of Pd intermediates can clarify steric constraints .
  • Mitigation Strategy: Systematic screening of reaction parameters (temperature, ligand, solvent) using design of experiments (DoE) minimizes variability .

Advanced: What analytical methods are most effective for detecting trace impurities in this compound batches?

Answer:

  • LC-MS/MS: Detects low-abundance degradants (e.g., de-Boc products) with high sensitivity. Electrospray ionization (ESI) in positive ion mode is optimal for aminomethyl-containing species .
  • NMR Spectroscopy: 19F^{19}F-NMR (if fluorinated analogs are present) or 1H^1H-DOSY identifies aggregates or solvent residues. For example, residual THF in final products is quantified via integration against an internal standard .
  • Elemental Analysis: Validates stoichiometric purity, particularly for metal-catalyzed reactions where trace Pd or Cu may persist .

Basic: How does the Boc protection strategy influence the solubility and reactivity of this compound in aqueous vs. organic media?

Answer:

  • Solubility: The Boc group enhances lipophilicity, making the compound soluble in organic solvents (e.g., DCM, THF) but poorly soluble in water. This property is leveraged in liquid-liquid extractions during workup .
  • Reactivity: The Boc group deactivates the azetidine nitrogen toward electrophilic attack, enabling selective functionalization of the aminomethyl group. Deprotection with TFA or HCl/dioxane regenerates the free amine for further derivatization .

Advanced: What role does this compound play in the design of blood-brain barrier (BBB)-penetrant therapeutics?

Answer:
The azetidine scaffold is a privileged structure in CNS drug discovery due to its:

  • Conformational Rigidity: Reduces entropic penalties during BBB transport.
  • Hydrogen-Bonding Potential: The aminomethyl group facilitates interactions with BBB transporters (e.g., LAT-1). Structure-activity relationship (SAR) studies show that Boc-protected derivatives improve metabolic stability compared to free amines .
  • Case Study: Analogous azetidine-containing compounds (e.g., neurotransmitters) are used to design libraries optimized for BBB permeability via logP (2–3) and topological polar surface area (TPSA < 60 Ų) adjustments .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE): Gloves (nitrile), goggles, and lab coats are mandatory. Use fume hoods for weighing and reactions .
  • Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washes to prevent exothermic decomposition .
  • Toxicology: While the Boc group reduces acute toxicity, the free amine (post-deprotection) is a respiratory irritant. Monitor airborne exposure with OSHA-approved sensors .

Advanced: How can computational modeling predict the reactivity of this compound in novel reaction systems?

Answer:

  • DFT Calculations: Model transition states for key reactions (e.g., amide bond formation) to predict regioselectivity and activation energies. Software like Gaussian or ORCA is used with B3LYP/6-31G(d) basis sets .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways. For example, MD trajectories reveal DCM’s role in stabilizing zwitterionic intermediates during SN2 reactions .
  • Machine Learning (ML): Train models on existing kinetic data to forecast optimal conditions for new transformations (e.g., photoredox catalysis) .

Advanced: What strategies address low yields in large-scale syntheses of this compound?

Answer:

  • Process Optimization: Switch from batch to flow chemistry for exothermic steps (e.g., Boc protection), improving heat dissipation and scalability .
  • Catalyst Recycling: Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce metal leaching in cross-couplings .
  • Waste Minimization: Employ green solvents (e.g., cyclopentyl methyl ether) and recover Boc₂O via distillation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Boc-3-(Aminomethyl)azetidine
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.